N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that incorporates several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the furan ring, iodination, and the construction of the thiadiazole and chromene moieties. Common reagents used in these steps include iodine, sulfur, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of furan, thiadiazole, and chromene moieties. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H8IN3O4S |
---|---|
Molecular Weight |
465.2 g/mol |
IUPAC Name |
N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H8IN3O4S/c17-12-6-5-11(23-12)13-18-16(25-20-13)19-14(21)9-7-8-3-1-2-4-10(8)24-15(9)22/h1-7H,(H,18,19,20,21) |
InChI Key |
PBKYBIJPBRYSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.